Divalproex sodium

Descripción general

Descripción

Divalproex Sodium is an anticonvulsant that works in the brain tissue to stop seizures . It is also used to treat the manic phase of bipolar disorder (manic-depressive illness) and helps prevent migraine headaches . It comes in different pill forms that are for different uses .

Synthesis Analysis

A specific GC method has been developed, optimized, and validated for the determination of seven related substances in Divalproex Sodium drug substance . The related substances were extracted into dichloromethane and monitored by GC with a flame ionization detector .Molecular Structure Analysis

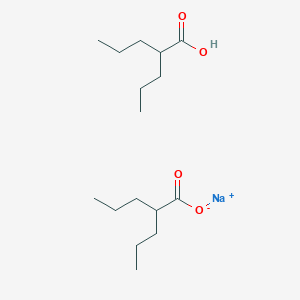

Divalproex Sodium is chemically known as 2-propylpentanoic acid. The molecular formula of Sodium Valproate Oral Solution (SVS) is C8H16O2 and the molecular weight is 144.211 g/mol . The molecular formula of Divalproex Sodium (DPS) is C16H31NaO4 and the molecular weight is 310.41 .Physical And Chemical Properties Analysis

Divalproex Sodium is a coordination complex of the sodium valproate and valproic acid (VPA) . It is used in the manufacture of sustained release dosage forms .Aplicaciones Científicas De Investigación

1. Management of Post-Herpetic Neuralgia

- Application Summary: Divalproex Sodium has been used successfully in the management of post-herpetic neuralgia, a complication of herpes zoster that causes severe nerve pain .

- Methods of Application: In a randomized double-blind placebo-controlled trial, patients with post-herpetic neuralgia were treated with 1000 mg/day of Divalproex Sodium for 8 weeks . Pain was quantified using various scales such as the Short Form-McGill panaire (SF-MPQ), visual analogue scale (VAS), present pain intensity score (PPI), and 11 point Likert scale (11 PLS) .

- Results: After 8 weeks of treatment, there was a significant reduction in pain across all scales. For instance, the SF-MPQ score reduced from 20.47 ± 2.29 to 11.90 ± 6.52 (p < 0.0001), and the VAS score reduced from 70.17 ± 9.21 to 31.27 ± 29.74 (p < 0.0001) . The global impression of change questionnaire showed much or moderate improvement in pain in 58.2% of patients receiving Divalproex vs. 14.8% of those receiving placebo .

2. Sustained-Release Divalproex Sodium Tablets

- Application Summary: Divalproex Sodium has been used in the formulation of sustained-release tablets, which provide desired therapeutic plasma concentration over 24 hours .

- Methods of Application: A statistical design (Mixture Design) was employed for the formulation and optimization of a sustained-release hydrophilic Divalproex Sodium matrix tablet . Different excipients were used to improve the drug’s poor flowability .

- Results: The suitable formulations regarding flowability and tablet tensile strength were selected by the software for subsequent drug release studies . The dissolution tests were carried out in acidic and basic phases which were previously proved to be biomimetic . Selected formulations showed similar dissolution profiles with Depakine® .

3. Treatment of Bipolar Disorder, Migraine, and Schizophrenia

- Application Summary: Divalproex Sodium is an antiepileptic that also has applications in the treatment of bipolar disorder, migraine, and schizophrenia .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

4. Treatment of Epilepsy

- Application Summary: Divalproex Sodium is widely used as an anticonvulsant agent for the effective management of epilepsy . It acts by prolonging sodium channel blockade or inactivation .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

5. Prophylactic Measure for Migraine

- Application Summary: Divalproex Sodium is also used as a prophylactic measure in case of migraine . It shows a significant effect on GABA levels in the brain .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

6. Management of Bipolar Disorders

- Application Summary: Divalproex Sodium is used in the effective management of bipolar disorders .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

7. Management of Cluster Headaches

- Application Summary: Divalproex Sodium has been used in the prophylactic treatment of cluster headaches . These excruciating, unilateral headaches are usually accompanied by conjunctival injections and lacrimation .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

8. Formulation of Niosomes

- Application Summary: Divalproex Sodium has been used in the formulation of niosomes .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

9. Development of Sustained Release Dosage Forms

- Application Summary: Divalproex Sodium has been used in the development of sustained release dosage forms . This is done to achieve good clinical outcome and reduce the frequency of dosage .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

Safety And Hazards

Divalproex Sodium can cause major congenital malformations, particularly neural tube defects (e.g., spina bifida). In addition, it can cause decreased IQ scores and neurodevelopmental disorders following in utero exposure . It can also cause skin irritation, serious eye irritation, and may damage the unborn child .

Propiedades

IUPAC Name |

sodium;2-propylpentanoate;2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRILKIQRXUYCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-66-1 (Parent) | |

| Record name | Divalproex sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076584708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70227388 | |

| Record name | Divalproex sodium [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Divalproex sodium | |

CAS RN |

76584-70-8 | |

| Record name | Divalproex sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076584708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Divalproex sodium [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-propyl-, sodium salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.